Methanediol, methoxy-

Description

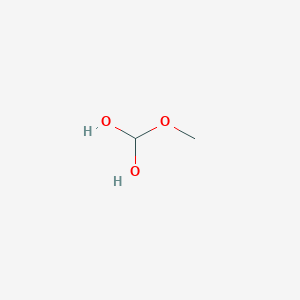

Structure

3D Structure

Properties

CAS No. |

34405-39-5 |

|---|---|

Molecular Formula |

C2H6O3 |

Molecular Weight |

78.07 g/mol |

IUPAC Name |

methoxymethanediol |

InChI |

InChI=1S/C2H6O3/c1-5-2(3)4/h2-4H,1H3 |

InChI Key |

YENFRIPPRDTIBH-UHFFFAOYSA-N |

Canonical SMILES |

COC(O)O |

Origin of Product |

United States |

Formation Pathways and Chemical Synthesis of Methanediol, Methoxy

Radical Recombination Mechanisms

In the cold, solid-state conditions typical of interstellar ice mantles, the formation of complex organic molecules is often driven by the recombination of radicals. These highly reactive species are generated through various processes, and their subsequent combination provides a route to more complex structures like methoxymethanol (B1221974).

A primary and experimentally investigated solid-state formation channel for methoxymethanol is the radical-radical recombination of the methoxyl (CH₃O•) and hydroxymethyl (•CH₂OH) radicals. aanda.orgresearchgate.net This pathway is considered the most likely solid-state reaction leading to the molecule under conditions found in dark interstellar clouds. aanda.org

The reaction can be represented as: CH₃O• + •CH₂OH → CH₃OCH₂OH

Laboratory experiments simulating interstellar conditions have confirmed that this recombination is a viable route. aanda.org The precursor radicals are typically formed through the energetic processing or hydrogenation of more simple, abundant molecules like methanol (B129727). aanda.org For the reaction to occur at the low temperatures of interstellar space (~10 K), non-diffusive mechanisms are likely involved, such as the formation of the radicals in close proximity to one another, which allows for immediate reaction without needing to overcome a diffusion energy barrier. aanda.org

The methoxyl and hydroxymethyl radicals essential for forming methoxymethanol are themselves products of a network of reactions occurring in carbon monoxide (CO)-rich ices. This environment, found on interstellar dust grains, is a crucible for complex organic chemistry initiated by atomic hydrogen (H).

Hydrogen addition and abstraction reactions are critical processes. For instance, hydrogen atoms can react with methanol (CH₃OH), a major product of CO hydrogenation, to abstract another hydrogen atom, leading to the formation of either hydroxymethyl or methoxyl radicals. researchgate.net

CH₃OH + H → •CH₂OH + H₂

CH₃OH + H → CH₃O• + H₂

Similarly, hydrogen addition to formaldehyde (B43269) (H₂CO), an intermediate in the CO hydrogenation chain, can also produce the methoxyl radical. researchgate.net These reactions create a pool of reactive radicals within the ice mantle, enhancing the probability of forming complex molecules through subsequent recombination events. aanda.org

Formaldehyde and methanol are fundamental precursors in the synthesis of methoxymethanol in interstellar environments. The formation of these precursors begins with the most abundant carbon-bearing molecule in these regions after H₂, which is carbon monoxide. researchgate.netfrontiersin.org

Successive hydrogenation of CO on the surface of icy grains is the primary route to both formaldehyde and methanol. researchgate.netfrontiersin.org

CO + H → •HCO (Formyl radical)

•HCO + H → H₂CO (Formaldehyde)

H₂CO + H → •CH₂OH or •CH₃O

•CH₂OH + H → CH₃OH (Methanol)

•CH₃O + H → CH₃OH (Methanol)

Experiments involving the co-deposition of hydrogen atoms with either CO or H₂CO onto water ice have resulted in the unambiguous detection of newly formed methoxymethanol. aanda.org This confirms that the entire reaction network, starting from the hydrogenation of CO and proceeding through formaldehyde and methanol intermediates, directly contributes to the synthesis of methoxymethanol by supplying the necessary •CH₂OH and CH₃O• radicals. aanda.org

Atomic Oxygen Insertion Reactions

Beyond radical recombination, a distinct and highly efficient pathway for forming methoxymethanol involves the direct insertion of an electronically excited oxygen atom, O(¹D), into a carbon-hydrogen (C-H) bond of a stable precursor molecule.

Computational studies have extensively modeled the reaction between O(¹D) and precursor molecules like dimethyl ether (CH₃OCH₃) and methanol (CH₃OH). nih.govresearchgate.netacs.org The insertion of an excited oxygen atom into one of the C-H bonds of dimethyl ether leads directly to the formation of methoxymethanol. nih.govacs.org

CH₃OCH₃ + O(¹D) → CH₃OCH₂OH

This reaction represents a gas-phase synthesis route that is highly efficient. A similar reaction can occur with methanol, where O(¹D) insertion into a C-H bond produces methanediol (B1200039) (HOCH₂OH). nih.govresearchgate.net

CH₃OH + O(¹D) → HOCH₂OH

These insertion reactions are a proposed pathway for the formation of such molecules under conditions where excited oxygen atoms can be generated. nih.govresearchgate.net

Theoretical calculations have demonstrated that the insertion of O(¹D) into a C-H bond is the most energetically favored reaction pathway for precursors like dimethyl ether and methanol. nih.govacs.org This process is highly exothermic and proceeds through a direct and barrierless insertion mechanism. nih.govacs.org The absence of an energy barrier means the reaction can proceed very rapidly and efficiently.

In the reaction between O(¹D) and dimethyl ether, the formation of methoxymethanol is significantly more favorable than other potential reactions, such as insertion into the C-O bond. acs.org The high exothermicity provides the newly formed molecule with substantial internal energy.

| Reaction | Product | Energy Released (kcal/mol) | Pathway Characteristic |

| O(¹D) + CH₃OCH₃ | Methoxymethanol | 154 | Direct, Barrierless |

| O(¹D) + CH₃OH | Methanediol | 155 | Direct, Barrierless |

| O(¹D) + CH₃OCH₃ | Dimethyl Peroxide | 94.0 | - |

| O(¹D) + CH₃OH | Methyl Hydroperoxide | 91.2 | Proceeds through intermediate |

This interactive table summarizes the energetic favorability of O(¹D) insertion reactions based on computational studies. acs.org

The direct, barrierless nature of C-H bond insertion makes it a dominant product channel in laboratory studies involving the reaction of O(¹D) with dimethyl ether or methanol. acs.org

Table of Mentioned Compounds

| Name Used in Article | Chemical Formula | Systematic or Common Name |

| Methanediol, methoxy- | CH₃OCH(OH)₂ | Methoxymethanediol |

| Methoxymethanol | CH₃OCH₂OH | Methoxymethanol |

| Methoxyl Radical | CH₃O• | Methoxyl / Methoxy (B1213986) Radical |

| Hydroxymethyl Radical | •CH₂OH | Hydroxymethyl Radical |

| Formaldehyde | H₂CO | Methanal / Formaldehyde |

| Methanol | CH₃OH | Methanol |

| Carbon Monoxide | CO | Carbon Monoxide |

| Atomic Oxygen (excited) | O(¹D) | Atomic Oxygen (Singlet D) |

| Dimethyl Ether | CH₃OCH₃ | Dimethyl Ether |

| Methanediol | HOCH₂OH | Methanediol |

| Formyl Radical | •HCO | Formyl Radical |

Radiolysis and Photochemistry in Condensed Phases

The formation of methoxymethanediol in condensed phases, particularly in methanol ice, is a subject of significant interest in astrochemistry. Studies simulating the conditions of interstellar space have demonstrated that both electron and photon bombardment of methanol ice can lead to the synthesis of this compound.

Experiments have shown that the electron-induced radiolysis of methanol (CH₃OH) cosmic ice analogues results in the formation of methoxymethanediol (CH₃OCH₂OH) scispace.com. The interaction of high-energy cosmic rays with interstellar ices produces a cascade of secondary electrons with a wide range of energies. These low-energy electrons can then induce chemical reactions within the ice.

The proposed mechanism for the formation of methoxymethanediol involves the dissociation of methanol into radicals. Specifically, the impact of electrons can break the C-H and O-H bonds in methanol, leading to the formation of hydroxymethyl (•CH₂OH) and methoxy (CH₃O•) radicals. The subsequent recombination of these two radicals is a key step in the formation of methoxymethanediol nih.govmdpi.com:

CH₃OH + e⁻ → CH₃O• + H• + e⁻ CH₃OH + e⁻ → •CH₂OH + H• + e⁻ CH₃O• + •CH₂OH → CH₃OCH₂OH

This process highlights the role of radical-radical reactions in the synthesis of complex organic molecules in extraterrestrial environments.

In addition to electron-induced radiolysis, the formation of methoxymethanediol has been observed during the photon irradiation of condensed methanol at energies below its ionization threshold scispace.comnih.gov. This indicates that photochemical pathways, distinct from those initiated by ionization, can also lead to the synthesis of this molecule.

Temperature-programmed desorption studies have identified methoxymethanediol as a product of condensed methanol irradiated with photons at energies below 9.8 eV scispace.com. The mechanism is believed to be similar to that in radiolysis, where the absorption of a photon by a methanol molecule leads to its electronic excitation and subsequent dissociation into hydroxymethyl and methoxy radicals. These radicals can then react to form methoxymethanediol nih.govmdpi.com. The use of photon energies below the ionization threshold confirms that the formation is a result of direct photochemical processes rather than reactions involving ions or secondary electrons produced by ionization nih.gov.

The following table summarizes the key products identified from the photolysis and radiolysis of condensed methanol.

| Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Methanediol, methoxy- | CH₃OCH₂OH | Radiolysis, Photochemistry |

| Formaldehyde | H₂CO | Radiolysis, Photochemistry |

| Methyl Formate (B1220265) | HCOOCH₃ | Radiolysis, Photochemistry |

| Dimethyl Ether | CH₃OCH₃ | Radiolysis, Photochemistry |

| Ethylene Glycol | HOCH₂CH₂OH | Radiolysis, Photochemistry |

Catalytic Formation Routes

The synthesis of methoxymethanediol can also occur on the surfaces of heterogeneous catalysts, particularly during the oxidation of methanol. Palladium-based systems have been identified as effective catalysts for this transformation.

Recent studies have shown that methoxymethanediol is a universal product of methanol oxidation when palladium-based catalysts are used researchgate.net. This reactive C2 oxygenate has been proposed as a critical intermediate in the production of methyl formate researchgate.net. Using techniques like operando small-aperture molecular beam time-of-flight mass spectrometry, researchers have detected gas-phase methoxymethanediol in the near-surface region above Pd-based catalysts during methanol oxidation researchgate.net.

The formation is thought to proceed through the coupling of surface-adsorbed methoxy (CH₃O) and hydroxymethyl (CH₂OH) species, which are formed from the partial oxidation of methanol on the catalyst surface. The resulting methoxymethanol can then either desorb into the gas phase or undergo further surface reactions.

The composition of the catalyst plays a crucial role in the efficiency of methoxymethanediol formation. For instance, in AuPd alloy catalysts, the generation of methoxymethanediol is dependent on the alloy's composition ucdavis.edu. Temperature-dependent studies on AuPd and AuPd₂ alloys have revealed that the relative amounts of methoxymethanediol and methyl formate produced vary with the catalyst formulation ucdavis.edu.

Pyrolysis Pathways

The thermal decomposition, or pyrolysis, of methoxymethanediol has been investigated through computational studies. These theoretical analyses provide insights into the unimolecular decomposition reactions and the predominant reaction pathways at high temperatures.

A detailed computational investigation of the high-temperature chemistry of methoxymethanediol has elucidated its primary pyrolysis pathways. The study, employing ab initio methods, has determined bond dissociation energies and mapped the potential energy surfaces for various decomposition reactions researchgate.net.

The energetically favored unimolecular decomposition pathway for methoxymethanediol is the fission of the terminal C-O bond, which results in the formation of a methyl radical (ĊH₃) and a hydroperoxymethyl radical (ȮCH₂OH) researchgate.net. Another significant, though slightly higher energy, pathway involves the breaking of the other C-O bond to produce a hydroxymethyl radical (ĊH₂OH) and a methoxy radical (CH₃Ȯ) researchgate.net.

The following table presents the calculated bond dissociation energies for the primary fission reactions of methoxymethanediol.

| Bond Fission Reaction | Products | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| CH₃-OCH₂OH → ĊH₃ + ȮCH₂OH | Methyl radical + Hydroperoxymethyl radical | 83.9 |

| CH₃O-CH₂OH → CH₃Ȯ + ĊH₂OH | Methoxy radical + Hydroxymethyl radical | 90.4 |

Data sourced from computational studies. researchgate.net

These theoretical findings indicate that at pyrolytic temperatures, the decomposition of methoxymethanediol is initiated by the scission of its C-O bonds, leading to the formation of various radical species that can then participate in subsequent reactions.

Chemical Equilibrium in Formaldehyde-Methanol-Water Systems

In aqueous and methanolic solutions, formaldehyde exists in equilibrium with a variety of adducts. core.ac.uk The composition of these solutions is a complex interplay of temperature, pH, and the concentrations of formaldehyde, methanol, and water. ntnu.no The formation of methanediol, methoxy- is a central part of this equilibrium.

Hemiacetal Formation from Methanol Addition to Formaldehyde

The primary and most well-documented pathway for the formation of methanediol, methoxy- (methoxymethanol) is the reversible addition of methanol to formaldehyde. wikipedia.org This reaction is a classic example of hemiacetal formation. wikipedia.org In this equilibrium, a molecule of methanol acts as a nucleophile, and its hydroxyl group attacks the electrophilic carbonyl carbon of formaldehyde.

The reaction can be represented as:

CH3OH + CH2O ⇌ CH3OCH2OH

This equilibrium is established spontaneously when formaldehyde is dissolved in methanol or in aqueous solutions containing methanol. wikipedia.org The position of the equilibrium is dependent on the concentrations of the reactants and the temperature.

In these systems, formaldehyde also reacts with water to form methanediol (methylene glycol), and both methanediol and methoxymethanol can further react with formaldehyde to form poly(oxymethylene) glycols and poly(oxymethylene) hemiformals, respectively. core.ac.uk The interplay of these various equilibria determines the final concentration of methanediol, methoxy- in the solution.

The equilibrium constants for these reactions have been the subject of numerous studies, utilizing techniques such as NMR spectroscopy to quantify the concentrations of the different species at equilibrium. ntnu.noacs.org

Below is an interactive data table summarizing the key reactions and their corresponding equilibrium constant expressions in the formaldehyde-methanol-water system.

| Reaction Name | Reactants | Products | Equilibrium Constant (K) |

| Hemiacetal Formation | Methanol + Formaldehyde | Methanediol, methoxy- | K = [CH3OCH2OH] / ([CH3OH][CH2O]) |

| Hydration | Water + Formaldehyde | Methanediol | K = [HOCH2OH] / ([H2O][CH2O]) |

| Poly(oxymethylene) glycol formation | HO(CH2O)n-1H + HO(CH2O)H | HO(CH2O)nH + H2O | K = ([HO(CH2O)nH][H2O]) / ([HO(CH2O)n-1H][HO(CH2O)H]) |

| Poly(oxymethylene) hemiformal formation | CH3O(CH2O)n-1H + HOCH2OH | CH3O(CH2O)nH + H2O | K = ([CH3O(CH2O)nH][H2O]) / ([CH3O(CH2O)n-1H][HOCH2OH]) |

Note: The specific values of the equilibrium constants are dependent on temperature and the composition of the solution.

The study of these equilibria is crucial for industrial processes involving formaldehyde, such as the synthesis of resins and other chemical intermediates, as the concentration of the reactive monomeric formaldehyde is controlled by these reversible reactions. core.ac.uk

Theoretical and Computational Investigations of Methanediol, Methoxy

Electronic Structure and Conformer Analysis

(No specific data available in the searched literature)

(No specific data available in the searched literature)

(No specific data available in the searched literature)

Reaction Energetics and Kinetics

(No specific data available in the searched literature)

(No specific data available in the searched literature)

Pressure-Dependent Rate Constants (e.g., Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) Approach)

The formation and decomposition of methanediol (B1200039), methoxy- are often pressure-dependent, a characteristic feature of reactions proceeding through a chemically activated intermediate. semanticscholar.org Theoretical kinetics for such systems are effectively modeled using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation (ME) analysis, which accounts for the competition between unimolecular reaction and collisional energy transfer. arxiv.orgosti.gov

RRKM/ME simulations are employed to compute the temperature- and pressure-dependent rate constants for reactions involving this compound. arxiv.org For example, in the oxidation of dimethyl ether, methanediol, methoxy- can be formed, and its subsequent reactions are influenced by the surrounding pressure and temperature. The master equation framework models the populations of energized adducts and calculates phenomenological rate coefficients for various reaction channels. osti.gov These calculations are essential for accurately representing the kinetics in environments with wide-ranging pressures, from the low pressures of the upper atmosphere to the higher pressures relevant in combustion processes. researchgate.netrsc.org

Table 1: Key Parameters in RRKM/ME Analysis of Pressure-Dependent Reactions

| Parameter | Description | Relevance to Methanediol, Methoxy- |

|---|---|---|

| Microcanonical Rate Constant, k(E) | The rate constant for reaction at a specific energy (E). It is a central component of RRKM theory. | Determines the lifetime of the energized [CH₃OCH(OH)₂]* adduct before it isomerizes or dissociates. |

| Collisional Energy Transfer Function, P(E',E) | Describes the probability of an energized molecule transitioning from energy E to E' upon collision with a bath gas molecule. | Models the stabilization of the energized adduct by collisions, which is crucial for predicting the overall reaction rate's pressure dependence. |

| Potential Energy Surface (PES) | Represents the energy of the system as a function of its geometry, detailing barriers and minima for all reaction pathways. | Provides the necessary energetic information (e.g., barrier heights, well depths) to calculate k(E) for the formation and decomposition pathways of methanediol, methoxy-. |

Hydrogen Atom Abstraction and Migration Reactions

Hydrogen atom abstraction is a critical reaction pathway for methanediol, methoxy-, dictating its atmospheric lifetime and subsequent chemistry. Theoretical studies investigate the abstraction of hydrogen atoms from the methoxy (B1213986) (-OCH₃), methine (-CH), and hydroxyl (-OH) groups by significant atmospheric radicals like OH, HO₂, and Cl. nih.govnih.gov The barriers for these abstraction reactions are calculated to determine the dominant pathways.

Intramolecular hydrogen migration (or isomerization) is another important unimolecular reaction channel. mit.edunih.gov These reactions can involve the transfer of a hydrogen atom between the oxygen atoms of the diol group or from the carbon to an oxygen atom, leading to different isomers. mdpi.commdpi.com Such reactions often proceed through cyclic transition states, and their energy barriers are computationally determined to assess their feasibility compared to decomposition or intermolecular reactions. nih.gov The stability gained through the formation of intramolecular hydrogen bonds can significantly influence the geometry and reactivity of the transition states. nih.govmdpi.com

Ab Initio and Density Functional Theory (DFT) Methodologies

A variety of quantum chemical methods are utilized to investigate the properties and reactivity of methanediol, methoxy-. High-level ab initio methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are often used to obtain benchmark-quality energies for key points on the potential energy surface. nih.govacs.orguniversityofgalway.ie These calculations, while computationally expensive, provide highly accurate thermochemical data. nih.gov

Density Functional Theory (DFT) is widely employed for geometry optimizations, frequency calculations, and exploring broader regions of the potential energy surface due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Functionals such as B3LYP and M06-2X, paired with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets, are commonly used. researchgate.netresearchgate.net These calculations provide fundamental data like optimized geometries, vibrational frequencies for zero-point energy corrections, and moments of inertia, which are essential inputs for subsequent kinetic modeling, including RRKM/ME analysis. acs.orgresearchgate.net

Table 2: Common Computational Methodologies for Studying Methanediol, Methoxy-

| Methodology | Abbreviation | Typical Application |

|---|---|---|

| Density Functional Theory | DFT (e.g., B3LYP, M06-2X) | Geometry optimization, vibrational frequencies, reaction path following. researchgate.net |

| Møller-Plesset Perturbation Theory | MP2 | Inclusion of electron correlation for improved energy and structure calculations. universityofgalway.ie |

| Coupled-Cluster Theory | CCSD(T) | High-accuracy single-point energy calculations for key species (reactants, products, transition states). nih.gov |

| Complete Basis Set Methods | CBS-QB3, G3/G4 | Composite methods for obtaining highly accurate thermochemical data (enthalpies of formation, reaction energies). universityofgalway.ie |

Predictive Modeling of Chemical Systems

The data derived from theoretical and computational investigations of methanediol, methoxy- are incorporated into large-scale kinetic models to simulate complex chemical environments.

Astrochemical Network Simulations

In astrochemical models, complex organic molecules (COMs) are often formed on the icy mantles of interstellar dust grains. aanda.org Methanediol, methoxy- can be considered a potential intermediate in the formation pathways of larger COMs. Theoretical studies propose its formation from the reactions of simpler, abundant species like methanol (B129727) (CH₃OH) and radicals derived from water photolysis. acs.org The calculated reaction rates and product branching ratios for reactions involving methanediol, methoxy- are used as inputs for gas-grain astrochemical network simulations. These models aim to predict the abundances of molecules in interstellar clouds and star-forming regions, which can then be compared with observational data. acs.org

Integration into Combustion Kinetic Mechanisms

Methanediol, methoxy- is relevant as an intermediate in the low-temperature oxidation of oxygenated fuels, such as dimethyl ether (DME). Detailed combustion kinetic mechanisms are large networks of elementary reactions that describe the pyrolysis and oxidation of a fuel. The unimolecular and bimolecular reaction kinetics of methanediol, methoxy-, calculated theoretically, are incorporated into these mechanisms. nih.gov Accurate representation of the chemistry of such intermediates is crucial for predicting key combustion phenomena like ignition delay times, flame speeds, and pollutant formation. nih.gov

Atmospheric Chemical Transport Models

In the Earth's atmosphere, methanediol, methoxy- can be formed during the atmospheric oxidation of volatile organic compounds (VOCs). Chemical transport models (CTMs) simulate the evolution and transport of chemical species in the atmosphere. The inclusion of the chemistry of transient intermediates like methanediol, methoxy- is necessary for a complete understanding of atmospheric oxidation cycles. osti.gov Theoretically calculated rate constants for its reactions with major atmospheric oxidants (e.g., OH radicals) and its photolysis rates are integrated into these models to improve predictions of secondary pollutant formation, such as ozone and organic aerosols. uol.de

Advanced Spectroscopic Characterization of Methanediol, Methoxy

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the bonding and structure of molecules. For a flexible species like methoxymethanol (B1221974), identifying the vibrational signatures of its different conformers is a key challenge.

The first reported gas-phase infrared spectrum of methoxymethanol was obtained using a gas chromatography/Fourier transform infrared (GC/FT-IR) technique. acs.orgoptica.org This initial study successfully identified the molecule but the spectra were of mixtures containing precursors like methanol (B129727) and the reaction product formaldehyde (B43269), which complicated the analysis. optica.org

More detailed vibrational information has been obtained through matrix isolation infrared spectroscopy. acs.org In a 1999 study, methoxymethanol and five of its isotopologues (CH₃–O–CH₂O¹⁸H, CH₃–O¹⁸-CH₂OH, CH₃–O¹⁸-CH₂O¹⁸H, CD₃-O-CD₂-OD, and CD₃-O-CD₂O¹⁸D) were isolated in argon matrices at 10 K. acs.org The high resolution afforded by this technique allowed for the assignment of distinct absorption bands to the two most stable conformers. For the primary isotopologue, the OH stretching fundamentals for these two conformers were observed at 3631 cm⁻¹ and 3641 cm⁻¹, respectively. acs.org The most intense absorption for the most stable conformer was assigned to a skeletal bending mode. acs.org While matrix isolation studies provide valuable data on the vibrational modes of individual conformers, a high-resolution gas-phase IR spectrum of isolated methoxymethanol has not yet been reported. acs.org

Theoretical calculations have been employed to complement experimental data. Recent high-level ab initio computations have predicted the fundamental vibrational frequencies for the three stable conformers of methoxymethanol, providing a basis for future experimental assignments. researchgate.net

| Vibrational Mode | Conformer 1 Frequency (cm⁻¹) | Conformer 2 Frequency (cm⁻¹) |

|---|---|---|

| OH Stretch | 3631 | 3641 |

A significant challenge in the spectroscopic study of methoxymethanol is the spectral overlap with other species present in the chemical systems where it is formed. researchgate.netaanda.org Methoxymethanol is often found in complex reactive environments, such as those associated with methanol oxidation, combustion systems, or liquid mixtures of oxygenates. researchgate.net Its vibrational spectra are known to overlap with the features of formaldehyde, methanol, and water, which are common precursors, byproducts, or solvents. researchgate.netaanda.org This makes unambiguous identification and quantification by infrared spectroscopy alone difficult, often necessitating the use of hyphenated techniques like GC/FT-IR or complementary methods such as mass spectrometry to distinguish methoxymethanol from other components in the mixture. optica.orgresearchgate.net

Rotational Spectroscopy

Rotational spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules, resolving different conformers, and probing the dynamics of internal motions.

The rotational spectrum of methoxymethanol in the millimeter-wave range (150-500 GHz) has been extensively studied. rsc.orgresearchgate.net These investigations, supported by high-level quantum chemical calculations, revealed the presence of three stable conformers. rsc.orgresearchgate.net The conformers are all gauche forms, arising from different combinations of rotations about the C-O bonds. researchgate.net

The most stable conformer, designated as Conformer I (a gauche-gauche form), possesses a very small electric dipole moment (μ ≈ 0.27 D). researchgate.netresearchgate.net Two other, less stable conformers (Conformer II and Conformer III) have much larger dipole moments (μ ≈ 2.47 D and 2.17 D, respectively), which results in their rotational transitions having comparable intensities to the more abundant Conformer I at room temperature. researchgate.net The precise assignment of rotational transitions to each conformer was a significant challenge due to the density of the spectrum and the effects of large-amplitude motions. rsc.orgresearchgate.net

Methoxymethanol is a nonrigid molecule exhibiting several large-amplitude motions (LAMs) that complicate its rotational spectrum. rsc.orgresearchgate.net The primary LAMs are the internal rotation of the terminal methyl (CH₃) group and the torsional motion of the hydroxyl (OH) group. rsc.orgacs.org These motions cause splittings in the rotational energy levels and transitions.

To accurately analyze the spectrum, specific theoretical models were applied:

For Conformer I , a model that explicitly accounts for the hindered internal rotation of the methyl top was used. This analysis yielded a methyl torsional barrier (V₃) of approximately 546 cm⁻¹. acs.orgresearchgate.net More recent theoretical work has calculated this barrier to be around 596 cm⁻¹. acs.orgresearchgate.net

Conformer II presented the greatest analytical challenge, as it exhibits several interacting LAMs, and its assignment was considered tentative. rsc.orgresearchgate.net

A primary motivation for the detailed laboratory characterization of methoxymethanol was to enable its detection in the interstellar medium (ISM). rsc.orgresearchgate.net The analysis of the millimeter-wave spectra provided a set of accurate spectroscopic parameters, including rotational constants, centrifugal distortion constants, and parameters describing the internal rotation and torsional effects for each conformer. rsc.orgresearchgate.net

These precise frequency predictions formed the basis for astronomical searches. researchgate.net In 2017, methoxymethanol was successfully detected for the first time in space toward the high-mass star-forming region NGC 6334I using the Atacama Large Millimeter/submillimeter Array (ALMA). researchgate.net The detection was based on the rotational transitions of the most stable conformer (Conformer I). The derived accurate spectroscopic parameters were essential for this unambiguous identification. rsc.orgresearchgate.net

| Parameter | Value (MHz) |

|---|---|

| A₀ | 17233.99 |

| B₀ | 5572.58 |

| C₀ | 4815.55 |

Data from theoretical calculations in Ref. researchgate.net

Photoionization Mass Spectrometry

Photoionization mass spectrometry (PIMS) has emerged as a powerful analytical tool for the study of reactive intermediates like methanediol (B1200039), methoxy-. This technique utilizes high-energy photons, often from a synchrotron source, to ionize molecules, which are then detected by a mass spectrometer. Its high energy resolution and tunability allow for selective ionization, providing detailed information on molecular structure and energetics. aip.orgsoton.ac.uk

Synchrotron Vacuum-Ultraviolet (VUV) Photoionization Studies

Recent investigations into the properties of methanediol, methoxy- have employed synchrotron-generated vacuum-ultraviolet (VUV) radiation. aip.org In these experiments, a steady-state concentration of the gas-phase compound is generated, for instance, through heterogeneous catalytic methanol oxidation, and then ionized using a tunable VUV light source. aip.orgescholarship.org A notable facility for such research is the Chemical Dynamics Beamline at the Advanced Light Source, Lawrence Berkeley National Laboratory. aip.org

The use of tunable synchrotron VUV photons, typically in the energy range of 10.0 to 11.5 eV for this specific compound, allows for the acquisition of photoionization spectra, which plot the ion yield as a function of the incident photon energy. aip.orgaip.org This method is considered more powerful than traditional electron ionization due to its higher energy resolution, which provides better spectral fingerprints for isomer identification and offers improved control over undesired ionization and fragmentation. aip.orgescholarship.org The resulting photo-ions are typically analyzed using a reflectron time-of-flight (ReTOF) mass spectrometer, which can achieve high mass resolution and sensitivity. aip.orgescholarship.org

Identification of Fragment Cations (e.g., [C₂H₅O₂]⁺) and Appearance Energies

Experimental studies have determined that the lowest-energy photoionization process for methanediol, methoxy- is not the formation of the parent cation ([C₂H₆O₂]⁺), but rather a dissociative ionization. aip.orgaip.org The parent cation is not detected in the examined energy range. aip.org Instead, the process involves the loss of a hydrogen atom to produce the fragment cation [C₂H₅O₂]⁺, which has a mass-to-charge ratio (m/z) of 61.029. aip.orgaip.org This dominant peak at m/z 61 is a key indicator for the presence of methanediol, methoxy- in mass spectrometry. aip.org

The appearance energy (AE) of this fragment ion has been experimentally measured to be 10.24 ± 0.05 eV. aip.orgaip.org This value is in excellent agreement with theoretical calculations, which place the appearance of the [C₂H₅O₂]⁺ fragment via the H-atom dissociation pathway at 10.21 eV. aip.org

| Ion | Formula | m/z (experimental) | Appearance Energy (eV) |

| Fragment Cation | [C₂H₅O₂]⁺ | 61.029 | 10.24 ± 0.05 |

| Parent Cation | [C₂H₆O₂]⁺ | 62.037 (expected) | Not Observed |

Development of Fingerprinting Techniques for Reactive Intermediates

The unique capabilities of near-threshold photoionization mass spectrometry are leveraged to develop distinct "fingerprints" for structurally identifying key intermediates like methanediol, methoxy-, especially within complex reactive mixtures. aip.orgescholarship.org These spectroscopic fingerprints are composed of several key features derived from the photoionization spectrum. aip.org

Key components of the photoionization fingerprint include:

Ionization Energy : The threshold energy at which ionization occurs.

Photoionization Spectrum Shape : The profile of the ion yield versus photon energy curve, which is governed by Franck-Condon factors. aip.org

Fragment Appearance Energy : The specific energy threshold at which fragment ions appear, such as the 10.24 ± 0.05 eV onset for the [C₂H₅O₂]⁺ fragment from methanediol, methoxy-. aip.orgaip.org

This combination of precise energetic onsets and spectral shapes allows for the unambiguous identification of reactive molecules and their isomers, a task that is often challenging with other methods. aip.orgpnas.org The fingerprinting technique provides a robust method for future identification of methanediol, methoxy- in diverse and complex systems, from catalytic reactors to atmospheric environments. aip.org

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of gas chromatography with the identification capabilities of spectroscopy, have been instrumental in the characterization of methanediol, methoxy-.

Gas Chromatography-Fourier Transform Infrared (GC/FT-IR)

The first recording of the infrared spectrum of isolated methanediol, methoxy- was achieved using Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) spectroscopy. optica.org This technique utilizes a gas chromatograph to separate the compound from a mixture, after which the isolated substance is passed through a gold-plated lightpipe for analysis by an FT-IR spectrometer. optica.org This approach was a significant advancement, as it allowed for the acquisition of the compound's IR spectrum free from the interference of reactants like methanol. optica.org The initial report in 1991 recorded the spectra with a resolution of 1.0 cm⁻¹. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

In conjunction with GC/FT-IR, Gas Chromatography-Mass Spectrometry (GC/MS) has been used to record the mass spectra of methanediol, methoxy-. optica.org In this technique, the gas chromatograph separates the components of a sample, and each component is then introduced into a mass spectrometer, which acts as the detector. phytopharmajournal.com The resulting mass spectrum provides information on the mass-to-charge ratio of the parent ion and its fragments.

Role and Reactivity in Diverse Chemical Environments

Astrochemistry and Interstellar Medium (ISM)

Methanediol (B1200039), methoxy-, more commonly known as methoxymethanol (B1221974) (CH₃OCH₂OH), has emerged as a molecule of significant interest in the field of astrochemistry. Its detection in various interstellar environments provides crucial insights into the complex chemical processes that lead to the formation of larger, more complex organic molecules (COMs), which are considered precursors to prebiotic molecules.

Methoxymethanol was first detected in the interstellar medium (ISM) in 2017 using the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.orgoup.com The initial detection was made toward the high-mass star-forming region NGC 6334I. arxiv.orgtheopenscholar.comuni-koeln.de Subsequent observations have also identified methoxymethanol in other star-forming regions, including the low-mass protostar IRAS 16293-2422 B. uni-koeln.deaanda.org

In the high-mass star-forming region NGC 6334I, the column density of methoxymethanol was determined to be approximately 4 x 10¹⁸ cm⁻² at an excitation temperature of 200 K. arxiv.org This corresponds to an abundance that is about 34 times lower than that of methanol (B129727) (CH₃OH). arxiv.orgnih.gov More than two dozen unblended or nearly unblended transitions of methoxymethanol were identified in ALMA Bands 6 and 7, confirming its presence. uni-koeln.de The spatial distribution of methoxymethanol in regions like NGC 6334I appears to be similar to that of methanol, suggesting that methanol is a key precursor in its formation. nih.gov

Table 1: Observed Abundance of Methoxymethanol in Star-Forming Regions

| Region | Telescope | Column Density (cm⁻²) | Excitation Temperature (K) | Abundance Relative to CH₃OH | Reference |

|---|---|---|---|---|---|

| NGC 6334I | ALMA | 4 x 10¹⁸ | 200 | ~1/34 | arxiv.org |

| IRAS 16293-2422 B | ALMA | - | - | - | uni-koeln.deaanda.org |

The presence of methoxymethanol in the ISM has significant implications for understanding the formation of COMs. It is considered a crucial intermediate in the synthesis of larger organic molecules. ucdavis.edu The primary proposed formation pathway for methoxymethanol in interstellar ices is through the recombination of the methoxy (B1213986) (CH₃O) and hydroxymethyl (CH₂OH) radicals. arxiv.orgaanda.orgrsc.org These radicals are themselves products of the photodissociation or radiolysis of methanol. arxiv.orgwikipedia.org

The reaction is as follows: CH₃O• + •CH₂OH → CH₃OCH₂OH oup.com

This formation on icy dust grains is a key step in building molecular complexity. aanda.org When the star-forming region heats up, these complex molecules can sublimate from the ice grains into the gas phase, where they are detected by radio telescopes. aanda.org The detection of methoxymethanol and other "methoxy" molecules like dimethyl ether and methyl formate (B1220265) supports the idea that radical-radical reactions on ice surfaces are a major route to COM formation in space. astrobiology.comthebrighterside.news

There is ongoing discussion regarding whether methoxymethanol can serve as a unique tracer for specific formation pathways, particularly distinguishing between cosmic-ray-induced electron chemistry and UV photochemistry. Experiments have shown that methoxymethanol can be produced through the electron-induced radiolysis of methanol ice analogues. oup.com This has led to the suggestion that it could be a good tracer for cosmic-ray-induced chemistry in the ISM. nih.gov

However, other studies have demonstrated that methoxymethanol is also a product of the photochemistry of condensed methanol, even at photon energies below methanol's ionization threshold. oup.com This indicates that both radiation chemistry and photochemistry can contribute to its formation. oup.com Therefore, while its presence points to energetic processing of methanol ices, attributing it solely to either cosmic-ray-induced or UV-photon-induced processes may be an oversimplification. Further research is needed to disentangle the relative contributions of these pathways in different astrophysical environments.

A significant challenge in the study of interstellar methoxymethanol is the discrepancy between observed abundances and the predictions of astrochemical models. nih.gov The observed abundance of methoxymethanol in regions like NGC 6334I is significantly higher than what astrochemical models have predicted. arxiv.orgnih.gov

Laboratory experiments and modeling studies investigating the formation of methoxymethanol from the recombination of CH₂OH and CH₃O radicals have found that the efficiency of this channel alone is insufficient to explain the observed interstellar abundances. aanda.orgaanda.orgarxiv.org For instance, some experiments have yielded a methoxymethanol to methanol abundance ratio of about 0.05, which is approximately six times lower than that observed in NGC 6334I. aanda.orgaanda.orgaanda.org

These discrepancies suggest that our understanding of the reaction network may be incomplete. aanda.orgarxiv.org It is possible that there are alternative, more efficient formation pathways in either the solid-state or the gas phase that are not yet accounted for in current models. arxiv.org Another proposed, though less efficient, alternative pathway is the direct hydrogenation of methyl formate. aanda.org

Combustion Chemistry

In the realm of combustion chemistry, methoxymethanol is recognized as a key, albeit reactive and rarely observed, intermediate species. Its role is particularly noted in the oxidation of methanol and in broader hydrocarbon combustion systems.

Methoxymethanol has been identified as a critical intermediate in the catalytic oxidation of methanol. ucdavis.edu It is formed during the process and is considered a precursor to the production of methyl formate. ucdavis.edu The detection of gas-phase methoxymethanol has been achieved over various catalysts, including those based on palladium and silver, which are commonly used in methanol oxidation. ucdavis.edu

The formation of methoxymethanol is believed to occur through the reaction of surface-bound methoxy (CH₃O) and hydroxymethyl (CH₂OH) species. ucdavis.edu Its presence as an intermediate has been inferred in systems that show high selectivity towards methyl formate production. ucdavis.edu In the context of hydrocarbon combustion, methanol is itself a product and an important intermediate. energyeducation.canih.gov The subsequent reactions of methanol can lead to the formation of species like methoxymethanol. For instance, in the combustion of mixtures of methanol and formaldehyde (B43269), methoxymethanol's chemistry is relevant. researchgate.net The oxidation of simple ethers can also lead to the formation of methoxymethanol through a series of oxidative processes involving peroxy radicals. nih.gov

The study of such transient intermediates is crucial for developing accurate kinetic models of combustion processes, which are essential for improving the efficiency and reducing the pollutant emissions of combustion engines. nih.gov

Impact on Laminar Burning Velocities of Fuel Mixtures

The presence of methoxymethanol in fuel mixtures can influence their combustion characteristics, notably the laminar burning velocity, which is a fundamental parameter indicating the reactivity and flame propagation rate of a combustible mixture. Research on the combustion of methanol-formaldehyde (CH₃OH + CH₂O) fuel blends has provided insights into the role of methoxymethanol, as it exists in equilibrium with these two compounds in the gas phase.

Experimental data on the laminar burning velocities of various methanol and formaldehyde blends at different initial temperatures are presented below. It is important to note that in the gas phase, a significant fraction of the formaldehyde is present as methoxymethanol.

Table 1: Laminar Burning Velocities of Methanol-Formaldehyde Mixtures at Atmospheric Pressure This interactive table provides experimental data on the laminar burning velocities (cm/s) for different fuel mixtures and initial temperatures (Tu) at various equivalence ratios (Φ).

| Mole % CH₂O in Fuel | Tu (K) | Φ = 0.8 | Φ = 1.0 | Φ = 1.2 | Φ = 1.4 |

| 0% (Pure Methanol) | 298 | 36.5 | 45.1 | 42.8 | 34.2 |

| 5.84% | 298 | 34.2 | 42.5 | 40.1 | 31.5 |

| 9.70% | 298 | 32.8 | 40.9 | 38.5 | 29.8 |

| 0% (Pure Methanol) | 338 | 51.8 | 64.2 | 61.1 | 49.3 |

| 5.84% | 338 | 48.9 | 60.8 | 57.9 | 46.1 |

| 9.70% | 338 | 46.7 | 58.3 | 55.4 | 43.7 |

| Data sourced from studies on methanol and formaldehyde fuel mixtures where methoxymethanol is a key gas-phase component. researchgate.net |

High-Temperature Chemistry and Dominant Reaction Pathways

The high-temperature chemistry of methoxymethanol is crucial for understanding its behavior during combustion. Unimolecular decomposition reactions, including H-atom migrations and bond fissions, are the dominant pathways at elevated temperatures.

Quantum chemical calculations have shown that the high-temperature chemistry of methoxymethanol is primarily governed by rapid H-atom migrations. researchgate.netmdpi.com These intramolecular transfers are more favorable than direct bond fission reactions. The most significant pathway involves a 1,3-H shift from the hydroxyl group to the ether oxygen, leading to the formation of methanol and formaldehyde. This decomposition route has a relatively low energy barrier.

Bond fission reactions, while generally less dominant than H-atom migrations for methoxymethanol, still play a role. researchgate.netmdpi.com The primary bond dissociation energies (BDEs) indicate the relative strengths of the chemical bonds within the molecule.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Methoxymethanol at 298 K This table presents the calculated energies required to break specific bonds in the methoxymethanol molecule.

| Bond | BDE (kcal/mol) |

| CH₃O-CH₂OH | 80.5 |

| CH₃OCH₂-OH | 93.2 |

| H-CH₂OCH₂OH | 96.7 |

| CH₃OC(H)₂-H | 94.1 |

| CH₃-OCH₂OH | 85.3 |

| Data derived from computational chemistry studies. researchgate.netmdpi.com |

Heterogeneous and Homogeneous Catalysis

Methoxymethanol is a rarely observed yet critical intermediate in the catalytic conversion of methanol into more valuable chemicals. acs.orgdntb.gov.ua Its high reactivity often means it exists only transiently on catalyst surfaces or in the near-surface gas phase. acs.org

Methyl Formate (MF): The formation of methyl formate (CH₃OCHO) from methanol oxidation over various catalysts is widely believed to proceed through a methoxymethanol intermediate. acs.orgdntb.gov.ua The reaction pathway involves the partial oxidation of methanol to formaldehyde on the catalyst surface. This surface formaldehyde then reacts with an adsorbed methoxy species (CH₃O) to form a surface-bound alkoxy-hemiacetal (CH₃OCH₂O), which is a dehydrogenated form of methoxymethanol. acs.org This intermediate can then be dehydrogenated to yield methyl formate. dntb.gov.uayoutube.com The detection of gas-phase methoxymethanol near the surface of palladium-based catalysts provides strong evidence for this mechanism. acs.org

Dimethoxymethane (DMM): Methoxymethanol also serves as a precursor to dimethoxymethane (CH₃OCH₂OCH₃), a valuable solvent and fuel additive. dntb.gov.ua In the presence of acid sites on a catalyst, the intermediate methoxymethanol (or its surface-bound analogue) can condense with another methanol molecule to form dimethoxymethane and water. dntb.gov.ua The selectivity towards either methyl formate or dimethoxymethane is dependent on the balance of redox and acid sites on the catalyst surface.

Dehydrogenation is a key reaction for methoxymethanol in catalytic pathways. The conversion of the methoxymethanol intermediate to methyl formate is a dehydrogenation step. dntb.gov.uayoutube.com This can occur through the abstraction of a hydrogen atom by an active site on the catalyst surface.

Hydrogen atom transfer reactions are also relevant. For instance, it has been proposed that methoxymethanol can transfer a hydrogen atom to formaldehyde, resulting in the formation of methyl formate. dntb.gov.ua In homogeneous catalysis, the acceptorless dehydrogenation of methanol can proceed through a methoxymethanol intermediate, which is then dehydrogenated to methyl formate before further reaction. youtube.com

The interaction of methoxymethanol with catalytic surfaces is central to its role as an intermediate. On palladium-based catalysts, methoxymethanol is formed through the surface coupling of adsorbed methoxy (CH₃O) and formaldehyde (HCHO) species. acs.org The resulting methoxymethanol can then either desorb into the gas phase or react further on the surface.

Atmospheric Chemistry

Methoxymethanol is involved in atmospheric chemical processes, primarily as a product of the oxidation of dimethyl ether (DME). DME is used as a substitute for diesel fuel, and its atmospheric emissions can be a source of pollutants.

The atmospheric oxidation of DME is mainly initiated by reaction with hydroxyl radicals (ȮH). This leads to the formation of the methoxymethyl radical (ĊH₂OCH₃). In the presence of oxygen (O₂) and nitric oxide (NO), this radical undergoes a series of oxidative processes that can lead to the formation of methoxymethanol. The reaction sequence involves the formation of a methoxymethyl peroxy radical (CH₃OCH₂O₂), which acts as a key intermediate.

Once formed, methoxymethanol can contribute to the budget of other atmospheric species. Like other volatile organic compounds, it can be removed from the atmosphere through reaction with ȮH radicals or through photolysis. The atmospheric chemistry of methoxymethanol and other derivatives of DME is an area of active research due to the potential environmental impact of these compounds.

Classification as an Oxygenated Volatile Organic Compound (OVOC)

While specific classifications can vary, methoxy-methanediol is structurally categorized as an Oxygenated Volatile Organic Compound (OVOC). Its parent compound, methanediol, is recognized as a pivotal atmospheric volatile organic compound pnas.org. OVOCs are organic compounds containing oxygen that have a high enough vapor pressure under normal atmospheric conditions to vaporize and enter the atmosphere. The relatively low molecular weight and presence of oxygen in methoxy-methanediol are consistent with the properties of compounds classified as OVOCs, which play a crucial role in atmospheric chemistry.

Participation in Oxidative Processes Initiated by Hydroxyl Radicals (•OH)

In the atmosphere, the primary daytime oxidant is the hydroxyl radical (•OH). While direct experimental kinetic data for the reaction between methoxy-methanediol and •OH is not extensively documented, its reactivity can be inferred from related compounds. Its parent diol, methanediol, is known to react with hydroxyl radicals in a significant atmospheric process nih.govresearchgate.net.

Studies on other methoxy-containing compounds show that the primary mechanism of degradation by •OH radicals is hydrogen atom abstraction nih.govresearchgate.net. The most likely sites for this abstraction on the methoxy-methanediol molecule are the C-H bonds on the central carbon atom, which is activated by three adjacent oxygen atoms, and the C-H bonds of the methoxy group. This initiation step leads to the formation of a carbon-centered radical, which then participates in a cascade of further oxidative reactions in the atmosphere. The reaction of •OH with alcohols is known to be rapid, with the rate highest for hydrogen abstraction at the carbon atom directly attached to the hydroxyl group mdpi.com.

Potential Contributions to Aerosol Formation and Ozone Layer Reactions

Methoxy-methanediol is likely a contributor to the formation of secondary organic aerosols (SOA). Its structural analog, methanediol, is considered a key intermediate in aerosol formation and plays a fundamental role in aerosol growth pnas.orgaanda.orghawaii.edu. The atmospheric oxidation of volatile organic compounds, such as methoxy-methanediol, by radicals like •OH produces less volatile products. These products can then partition from the gas phase to the particle phase, nucleating to form new aerosol particles or condensing onto existing ones, thus contributing to SOA mass.

Furthermore, studies on methoxyphenols, another class of OVOCs, demonstrate their role as significant precursors to SOA copernicus.org. The chemistry of the methoxy group in these reactions can lead to specific fragmentation pathways that influence aerosol yields copernicus.org. Similarly, the oxidation products of methoxy-methanediol would be highly oxygenated, a characteristic known to decrease volatility and promote aerosol formation. Geminal diols are recognized as fundamental transients in the aerosol cycle and atmospheric ozonolysis reaction sequences pnas.org.

Interrelationship with Methanediol (CH₂(OH)₂) and Formaldehyde Hydration Equilibria

The chemistry of methoxy-methanediol is intrinsically linked to formaldehyde. In aqueous solutions, formaldehyde (HCHO) exists in equilibrium with its hydrate, methanediol (CH₂(OH)₂) aanda.orguni-koeln.de.

Formaldehyde Hydration: HCHO + H₂O ⇌ CH₂(OH)₂

A parallel equilibrium exists in methanol solutions. Formaldehyde reacts with methanol to form methoxy-methanediol, which is the methyl hemiacetal of formaldehyde vedantu.comdoubtnut.com.

Hemiacetal Formation: HCHO + CH₃OH ⇌ CH₃OCH₂(OH)

Therefore, in systems containing formaldehyde, water, and methanol, a complex set of equilibria exists, involving all these species. Methoxy-methanediol can be seen as the methanol-adduct of formaldehyde, just as methanediol is the water-adduct. This relationship is fundamental to its role in industrial synthesis, particularly in solutions where formaldehyde and methanol are primary reactants mdpi.comresearchgate.net.

Organic Synthesis Pathways

Methoxy-methanediol is a key, though often transient, intermediate in the synthesis of various polymers and resins that use formaldehyde and methanol as feedstocks.

Intermediate in the Production of Poly(oxymethylene) Hemiformals

Poly(oxymethylene) hemiformals are oligomers with the general structure CH₃O(CH₂O)ₙH. Methoxy-methanediol is the first member of this homologous series, where n=1. These compounds are important intermediates in the synthesis of poly(oxymethylene) dimethyl ethers (OMEs), which are considered promising synthetic diesel fuels mdpi.com.

| Reaction Step | Description |

|---|---|

| CH₃OH + HCHO ⇌ CH₃OCH₂(OH) | Formation of Methoxy-methanediol (Hemiformal, n=1) |

| CH₃OCH₂(OH) + HCHO ⇌ CH₃O(CH₂O)₂H | Formation of Poly(oxymethylene) Hemiformal, n=2 |

| CH₃O(CH₂O)ₙH + HCHO ⇌ CH₃O(CH₂O)ₙ₊₁H | General Chain Elongation |

Involvement in Resin Synthesis (e.g., Urea-Formaldehyde, Melamine-Formaldehyde)

In the synthesis of aminoresins like urea-formaldehyde (UF) and melamine-formaldehyde (MF), formaldehyde is a primary building block irispublishers.com. The process typically involves the reaction of formaldehyde with amino groups on urea (B33335) or melamine (B1676169) to form methylol (-CH₂OH) derivatives irispublishers.comnih.gov. These methylol groups then undergo condensation to form the polymer network.

When the synthesis is conducted using formalin that contains methanol as a stabilizer, or when methanol is intentionally added, methoxy-methanediol acts as a reactive intermediate. The presence of methanol leads to the formation of methoxymethylene groups within the resin structure kirj.ee. In the synthesis of methylated MF resins, methanol is a key reactant along with melamine and formaldehyde, leading to etherified resins with modified properties google.comgoogle.com. The formation of these ether linkages proceeds through the reaction of methanol with the methylol groups, a process where methoxy-methanediol or its protonated form can be considered a key transient species. The incorporation of these methoxy groups can improve the flexibility and solubility of the final cured resin.

Participation in Glycosylation Reactions as a Glycosyl Donor Model

In the field of carbohydrate chemistry, the formation of a glycosidic bond is a pivotal step in the synthesis of oligosaccharides. This reaction involves a glycosyl donor, which carries a leaving group at the anomeric center, and a glycosyl acceptor. nih.gov To better understand the intricate mechanisms of this transformation, simplified model systems are often studied theoretically.

Methanediol, methoxy- has been utilized as a model compound to simulate the environment of carbon atoms in monosaccharides during glycosylation. ulpgc.es Theoretical studies, specifically at the B3LYP/6-311+G(d,p) computational level, have investigated the mechanism of SN2 model glycosylation reactions involving simple substrates. nih.gov In one such study, the performance of methanediol, methoxy- as a glycosyl donor model was compared with that of ethanol and 1,2-ethanediol. ulpgc.esnih.gov

The research findings indicate that methanediol, methoxy- is a relatively poor model for a glycosyl donor compared to other simple alcohols. nih.gov Energy calculations revealed that reactions involving methoxymethanol as the donor exhibit high activation energy barriers, making the process less favorable. rsc.org For instance, in a base-catalyzed reaction with ethanolate acting as the glycosyl acceptor, the activation barrier was significantly higher than for other donor models. ulpgc.es The study concluded that 1,2-ethanediol was the most effective glycosyl donor model among those tested, exhibiting the lowest activation barrier. nih.gov The higher activation energies associated with methanediol, methoxy- are generally attributed to the presence of direct interactions between atoms in the penta-coordinated transition state. nih.govrsc.org

| Glycosyl Donor Model | Glycosyl Acceptor Model | Calculated Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| 1,2-ethanediol | Ethanolate | 74.7 | nih.gov |

| Ethanol | Ethanolate | 128.5 | ulpgc.es |

| Methanediol, methoxy- | Ethanolate | Data indicates this is the "worst glycosyl donor model" with high activation energies, though a specific value is not provided in the abstract. | nih.gov |

Applications in Diastereoselective Hydroxymethylation

A comprehensive review of scientific literature does not currently detail specific, direct applications of methanediol, methoxy- as a reagent in diastereoselective hydroxymethylation reactions. While hydroxymethylation is a fundamental carbon-carbon bond-forming reaction, and various formaldehyde surrogates are employed to achieve stereoselectivity, the role of isolated methanediol, methoxy- in this capacity is not well-documented in available research. Further investigation is required to determine if this compound serves as a viable reagent or intermediate for such stereoselective transformations.

Future Research Directions and Unresolved Questions

Elucidation of Remaining Gaps in Reaction Networks and Formation Mechanisms

While significant strides have been made in understanding the formation of related geminal diols, the reaction networks leading to methoxymethanol (B1221974) are not fully mapped. A primary formation route is believed to involve the recombination of methoxy (B1213986) (CH₃O) and hydroxymethyl (CH₂OH) radicals. tdl.org However, the branching ratios and efficiencies of these radical-radical pathways, especially in competition with other potential reactions, remain a significant source of uncertainty.

Future research must focus on:

Primary and Secondary Reaction Pathways: Systematically identifying all primary and secondary reaction pathways, including potential contributions from reactions involving excited-state atomic oxygen (O(¹D)) insertion into C-H bonds of precursor molecules like dimethyl ether. nih.gov

Influence of Environment: Quantifying how the surrounding environment, such as an icy matrix in astrophysical contexts or the presence of other atmospheric compounds, influences reaction kinetics and product distribution. tdl.org The stabilization of methoxymethanol in such matrices is key to its detection but also complicates the direct study of its gas-phase formation dynamics.

Excited State Dynamics: Detailed computational and experimental studies are needed to explore the role of excited-state dynamics in the formation process, similar to what has been identified for methanediol (B1200039), which forms through the insertion of electronically excited atomic oxygen into a carbon–hydrogen bond of methanol (B129727). nih.gov

Development of More Sensitive and Isomer-Selective Detection Methods

A major challenge in studying methoxymethanol is its unambiguous detection, particularly in complex mixtures containing its structural isomers, such as methyl hydroperoxide (CH₃OOH). The "isomer problem" is a significant hurdle across many areas of chemical analysis, as compounds with identical atomic compositions but different structures can have vastly different chemical and physical properties. aip.org

Traditional spectroscopic techniques like infrared spectroscopy often fail to provide definitive identification due to the severe overlap of vibrational absorptions from different isomers and precursor molecules. nih.gov This necessitates the development and application of more advanced analytical techniques.

Key future developments should include:

Advanced Mass Spectrometry: Further utilization and refinement of techniques like isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). tdl.orgnih.gov This method has proven powerful in distinguishing structural isomers by exploiting their different ionization energies. nih.gov

Multi-technique Approaches: Combining several analytical methods to gain orthogonal data is crucial. aip.org For instance, coupling high-resolution microwave spectroscopy with mass spectrometry could provide definitive structural information alongside mass identification.

Enhanced Sensitivity: Improving the sensitivity of current methods is essential for detecting the transient and often low concentrations of methoxymethanol in laboratory experiments and atmospheric or astronomical observations. nih.gov

| Technique | Principle of Operation | Advantages for Isomer Selection | Limitations |

|---|---|---|---|

| Infrared Spectroscopy | Measures absorption of IR radiation by molecular vibrations. | Identifies functional groups present in the molecule. | Severe overlap of absorptions for isomers and precursors makes unambiguous identification difficult. nih.gov |

| PI-ReTOF-MS | Selectively ionizes molecules based on their unique ionization energies (IE) before mass analysis. | Highly effective at distinguishing structural isomers with different IEs (e.g., methoxymethanol vs. methyl hydroperoxide). nih.gov | Requires tunable light sources and knowledge of isomer ionization energies. |

| Microwave Spectroscopy | Measures absorption of microwave radiation corresponding to rotational transitions. | Provides precise rotational constants, which are unique to a molecule's specific 3D structure and conformation. | Requires a molecule to have a permanent dipole moment; can be challenging for complex mixtures. |

Refinement of Theoretical Models for Highly Nonrigid Molecules with Coupled Torsional Modes

Methoxymethanol is a highly nonrigid molecule, characterized by large-amplitude internal motions, specifically the torsional (rotating) motions around the C-O and O-C bonds. These motions are often coupled, meaning the rotation of one group affects the potential energy and motion of the other. acs.org Accurately modeling such systems is a significant challenge for theoretical and computational chemistry.

Standard theoretical approaches, which often treat molecules as rigid or semi-rigid rotors, are insufficient. mit.edu Future research must focus on:

Mapping Multi-dimensional Potential Energy Surfaces: Accurately calculating the multi-dimensional potential energy surface that governs these coupled motions is computationally intensive. acs.org The true energy surface of a molecule with coupled rotors can be significantly different from a simple sum of individual one-dimensional potentials, which can impact the calculated partition functions and reaction kinetics. acs.org

Accounting for Subtle Interactions: Investigating and incorporating more subtle effects, such as the newly identified electron spin-torsion coupling, which could be relevant for radical precursors or reaction transition states involving nonrigid structures. aps.org

Validating against High-Resolution Spectroscopy: The refinement of these complex theoretical models is critically dependent on validation against high-resolution spectroscopic data, which provides the experimental benchmark for the accuracy of the calculated energy levels. researchgate.net

Exploration of Novel Synthetic Strategies and Catalytic Applications

The inherent instability of methoxymethanol makes its targeted synthesis challenging. Traditional solution-phase chemistry is often not viable due to rapid decomposition. Therefore, exploring unconventional synthetic strategies is a key area for future research.

Low-Temperature Matrix Isolation: Building upon the successful synthesis of methanediol, energetic processing of low-temperature ices containing precursors like methanol and dimethyl ether with an oxygen source represents a promising strategy. nih.gov This method allows for the formation and stabilization of the target molecule in an inert matrix for subsequent characterization.

Gas-Phase Synthesis: Developing controlled gas-phase synthesis methods, potentially using radical precursors in flow-tube reactors, could provide a means to study the intrinsic properties of isolated methoxymethanol.

Furthermore, methoxy species are critical intermediates in industrial catalysis, particularly in the selective oxidation of methanol to formaldehyde (B43269). mdpi.com

Surface Chemistry: Understanding the formation, stability, and reactivity of methoxymethanol on catalyst surfaces (e.g., iron molybdate (B1676688) or vanadia-based catalysts) could lead to improved catalyst design. mdpi.com The interaction of methoxy groups with the catalyst surface is a key step in the oxidation process, and the potential formation of a transient methoxymethanol-like species could influence reaction pathways and selectivity.

Deeper Understanding of its Role in Extreme Astrophysical Environments

The interstellar medium (ISM) and cold molecular clouds are extreme environments characterized by very low temperatures (around 10 K) and densities, and a harsh radiation field. researchgate.netosti.gov These conditions are surprisingly conducive to a rich chemistry, often occurring on the surfaces of icy dust grains. researchgate.net

Given the detection of precursors like methanol and the successful identification of the related geminal diol, methanediol, in laboratory ice experiments simulating these environments, it is plausible that methoxymethanol also exists in the ISM. tdl.orgnih.gov Future research in this area should aim to:

Astronomical Searches: Conduct targeted searches for methoxymethanol in star-forming regions and molecular clouds like Sagittarius B2 or TMC-1 using radio telescopes. researchgate.net These searches rely on accurate laboratory spectra, which are currently a limiting factor and depend on the theoretical models discussed in section 6.3.

Ice Chemistry Modeling: Incorporate methoxymethanol formation and destruction pathways into astrochemical models of interstellar ices. This will help predict its likely abundance and identify the most promising astronomical sources for its detection.

Role in Chemical Evolution: A deeper understanding of its formation could shed light on the broader chemical evolution within these stellar nurseries. osti.gov As a more complex organic molecule, its presence would contribute to the growing inventory of molecules that serve as the feedstock for the formation of new stars and planetary systems. researchgate.net

Q & A

Basic: What experimental methods are recommended for synthesizing methanediol in aqueous environments?

Methanediol is synthesized via the catalytic hydrogenation of CO in aqueous solutions. A bimetallic NiRu/Al₂O₃ catalyst under 100 bar syngas (CO:H₂ = 1:1) at 80°C achieves 100% selectivity for methanediol . Key considerations:

- Reactor design : Slurry reactors enhance gas-liquid mixing, critical for overcoming CO solubility limitations.

- Thermodynamic validation : Compare experimental yields with Gibbs free energy calculations (ΔG = -ve for aqueous phase vs. +ve for gas phase) .

- Characterization : Use GC-MS to confirm product purity and rule out formic acid/methanol byproducts.

Basic: How can NMR spectroscopy resolve methanediol’s hydration equilibrium and pKa in solution?

¹³C NMR monitors chemical shifts (δ ≈ 83.0 ppm for protonated methanediol) to track hydration/dehydration dynamics . Methodological steps:

- Ionic strength adjustment : Use electrolytes (0.4–1.0 mol/L) to stabilize hydration equilibrium.

- pKa determination : Titrate with D₂O and fit δ vs. pD curves to derive pKa (13.05–13.55) .

- Rapid exchange mitigation : Employ low-temperature NMR to slow proton exchange between methanediol and its anion.

Basic: What techniques assess methanediol’s stability and oligomerization in concentrated solutions?

In concentrated solutions (>0.1%), methanediol oligomerizes to HO(CH₂O)ₙH. Methods to monitor:

- FTIR : Detect O-H stretching (3200–3600 cm⁻¹) and C-O-C bands (1100 cm⁻¹) for oligomers .

- Size-exclusion chromatography (SEC) : Quantify oligomer chain length distributions.

- Kinetic modeling : Fit time-resolved UV-Vis data to pseudo-first-order rate constants for dehydration.

Advanced: How do computational models reconcile contradictions in methanediol’s reaction pathways?

Density functional theory (DFT) with solvation corrections (e.g., COSMO-RS) models free energy diagrams for competing pathways:

- O vs. C hydrogenation : At -0.25 V vs. RHE, O-hydrogenation is favored (ΔG = 0.36 eV), while C-hydrogenation dominates at -0.40 V .

- Hydrogen bonding effects : Stabilize intermediates (e.g., OH* by 0.5 eV, CO* by 0.1 eV) .

- Validation : Benchmark against experimental turnover frequencies (TOFs) and activation barriers (e.g., 0.54 eV for CH₂* coupling) .

Advanced: Why do reported hydration constants (Khyd) for methanediol vary across studies?

Discrepancies arise from experimental conditions:

- Concentration effects : Khyd ≈ 10³ in dilute solutions (<0.1%) vs. oligomer dominance in concentrated systems .

- Temperature : Higher temperatures shift equilibrium toward formaldehyde (Le Chatelier’s principle) .

- Measurement techniques : Apparent Khyd from Henry’s law (gas-phase) vs. direct NMR quantification (solution-phase) .

Advanced: How does hydrogen bonding influence methanediol’s electrochemical reduction thermodynamics?

Hydrogen bonding lowers reduction barriers by stabilizing transition states:

- Adsorbate stabilization : OH* and CH₂OH* intermediates gain 0.5 eV and 0.25 eV stabilization, respectively .

- Solvent corrections : Include implicit solvent models (e.g., VASPsol) to account for aqueous stabilization.

- Voltage dependence : At U < -0.4 V vs. RHE, thermodynamic driving force increases (ΔG(U) = G₀ + eU) .

Advanced: How to address contradictions in methanediol’s systemic toxicity assessments?

While methanediol dominates in aqueous formaldehyde, pharmacokinetic models suggest it does not reach distal tissues:

- In vitro assays : Use primary hepatocytes to study methanediol metabolism and genotoxicity (e.g., COMET assay).

- Compartmental modeling : Simulate portal vein vs. systemic circulation concentrations .

- Controlled dosing : Administer isotopically labeled methanediol (¹³C-CH₂(OH)₂) to track biodistribution via LC-MS .

Advanced: What methodological challenges arise in quantifying methanediol’s solubility in solvent mixtures?

Methanediol’s solubility is limited by:

- Co-solvent effects : Methanol enhances solubility via H-bonding but competes with hydration (forms methoxymethanol) .

- Oligomer interference : SEC or dynamic light scattering (DLS) distinguishes monomeric vs. oligomeric species.

- Activity coefficients : Use Pitzer equations to correct for ionic strength in electrolyte solutions .

Advanced: How do microkinetic models explain methanediol’s role in atmospheric formic acid formation?

Methanediol acts as a precursor in cloud droplets:

- Mechanism : Formaldehyde → methanediol → oxidation (OH• radicals) → formic acid .

- Field validation : Compare model outputs with airborne FTIR measurements of HCOOH concentrations.

- Isotopic tracing : Use ²H-CH₂(OH)₂ to track reaction pathways in smog chamber experiments .

Advanced: What strategies optimize methanediol’s selectivity in CO₂ reduction electrocatalysis?

Key factors for selective methanediol production:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.